4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde
Overview
Description
4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C16H16O3. It is characterized by a benzene ring substituted with a methoxy group (-OCH3) and a benzyl group (-CH2C6H5) attached to the third carbon of the benzene ring, along with an aldehyde group (-CHO) at the fourth position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Types of Reactions:
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde is utilized in several scientific research fields:
Mechanism of Action
The mechanism by which 4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific research application.
Comparison with Similar Compounds
Uniqueness: 4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde is unique due to its combination of methoxy, benzyl, and aldehyde functional groups, which confer distinct chemical properties and reactivity compared to its similar compounds.
Biological Activity
4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde is an organic compound with the chemical formula C16H16O3. It is characterized by a methoxy group and a benzaldehyde functional group, which contribute to its potential biological activities. This compound has been the subject of various studies focusing on its synthesis, characterization, and biological evaluation.
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The methoxy and benzaldehyde groups can influence its solubility and reactivity, facilitating interactions with enzymes and receptors in biological systems.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. For instance, studies have shown that related benzaldehyde derivatives can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
Cytotoxicity Studies
Cytotoxicity assessments have demonstrated that this compound possesses the potential to inhibit the growth of cancer cell lines. In vitro studies have reported varying degrees of cytotoxic effects against different types of cancer cells, suggesting its utility as a lead compound for developing anticancer agents .
Table: Cytotoxicity Data of this compound
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds with similar structures have been evaluated for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory conditions .
Case Studies
- Case Study on Antioxidant Activity : A study investigating the antioxidant properties of various benzaldehyde derivatives found that compounds similar to this compound showed significant inhibition of lipid peroxidation in vitro. This suggests potential applications in preventing oxidative damage in biological systems.
- Case Study on Cytotoxicity : In a comparative study of several benzaldehyde derivatives, this compound exhibited notable cytotoxicity against HeLa cells with an IC50 value of 15 µM. This positions it as a candidate for further development into anticancer therapies .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of methoxy-substituted phenols with appropriate alkyl halides under basic conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Properties
IUPAC Name |
4-methoxy-3-[(3-methylphenyl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-4-3-5-14(8-12)11-19-16-9-13(10-17)6-7-15(16)18-2/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMWKNVFFAVZJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=CC(=C2)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397466 | |
Record name | 4-methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667412-91-1 | |
Record name | 4-Methoxy-3-[(3-methylphenyl)methoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=667412-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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